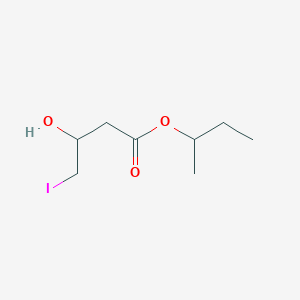
Butan-2-yl 3-hydroxy-4-iodobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 3-hydroxy-4-iodobutanoate is a chemical compound with the molecular formula C8H15IO3 It is an ester derivative of butanoic acid, featuring a hydroxyl group and an iodine atom on the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with butan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of biocatalysts or enzymes can also be explored to achieve high enantioselectivity and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-iodobutanoate.
Reduction: Formation of butan-2-yl 3-hydroxybutanoate.
Substitution: Formation of butan-2-yl 3-hydroxy-4-substituted butanoate.
Scientific Research Applications
Butan-2-yl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Butan-2-yl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl 3-hydroxybutanoate: Lacks the iodine atom, making it less reactive in halogenation reactions.
Butan-2-yl 3-iodobutanoate: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Butan-2-yl 4-iodobutanoate: The iodine atom is positioned differently, affecting its reactivity and interaction with other molecules.
Uniqueness
Butan-2-yl 3-hydroxy-4-iodobutanoate is unique due to the presence of both a hydroxyl group and an iodine atom on the butanoate chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
828276-68-2 |
|---|---|
Molecular Formula |
C8H15IO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
butan-2-yl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C8H15IO3/c1-3-6(2)12-8(11)4-7(10)5-9/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
WBZVAQLBLGGRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


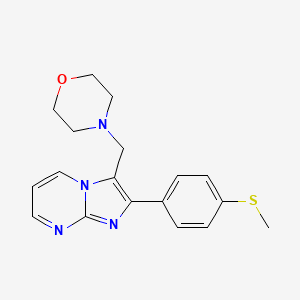
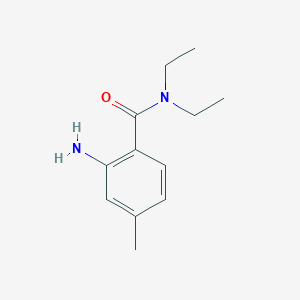
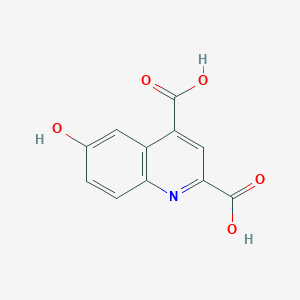
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
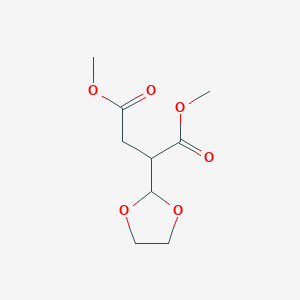
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)

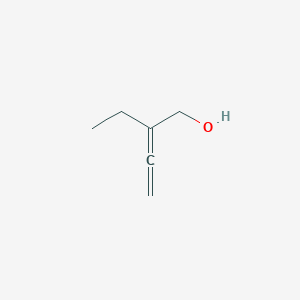
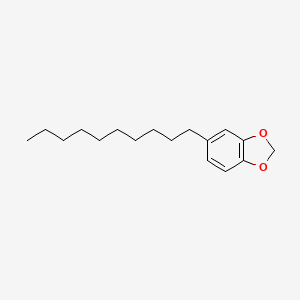
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)


